molecular formula C21H20N2O2 B11956038 N-(3,4-Dimethoxybenzylidene)-N'-phenyl-1,4-phenylenediamine

N-(3,4-Dimethoxybenzylidene)-N'-phenyl-1,4-phenylenediamine

Cat. No.: B11956038
M. Wt: 332.4 g/mol
InChI Key: BAJVTWKEWSGTPB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and N-phenyl-1,4-phenylenediamine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and N-phenyl-1,4-phenylenediamine in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete formation of the Schiff base. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine (C=N) group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents under mild conditions.

Major Products Formed

    Oxidation: Products may include corresponding aldehydes or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The Schiff base moiety (C=N) plays a crucial role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine is unique due to its specific structural features, which include the presence of both methoxy and phenyl groups. These groups contribute to its distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C21H20N2O2/c1-24-20-13-8-16(14-21(20)25-2)15-22-17-9-11-19(12-10-17)23-18-6-4-3-5-7-18/h3-15,23H,1-2H3

InChI Key

BAJVTWKEWSGTPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)OC

Origin of Product

United States

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